molecular formula C12H9F3N2O2 B12579396 Methyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate CAS No. 358739-50-1

Methyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate

Cat. No.: B12579396
CAS No.: 358739-50-1
M. Wt: 270.21 g/mol
InChI Key: XVKQVJMMXSJVGE-UHFFFAOYSA-N
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Description

Structural Analysis of Methyl 1-Phenyl-5-(Trifluoromethyl)Pyrazole-4-Carboxylate

Molecular Geometry and Bonding Characteristics

The molecular structure of this compound is defined by a pyrazole ring substituted at three positions. The pyrazole core itself adopts a planar geometry, with bond lengths consistent with aromatic delocalization. For example, the N1–C2 and C3–C4 bonds measure approximately 1.34 Å and 1.39 Å, respectively, typical of conjugated systems. The trifluoromethyl group at the 5-position introduces steric and electronic effects, causing a slight deviation (0.14 Å) of its carbon atom from the pyrazole plane.

The phenyl ring at the 1-position forms a dihedral angle of 49.26° with the pyrazole ring, allowing partial conjugation while minimizing steric clashes. This angle is comparable to derivatives such as ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate, where dihedral angles range from 44.8° to 88.9° depending on substituents. The methyl ester group at the 4-position adopts a nearly planar configuration, with a dihedral angle of 13.7° relative to the pyrazole ring, facilitating resonance stabilization of the carbonyl group.

Table 1: Key Bond Lengths and Angles

Parameter Value (Å or °) Source
N1–C2 bond length 1.34
C3–C4 bond length 1.39
Phenyl-pyrazole dihedral 49.26
CF₃ deviation from plane 0.14

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum of this compound exhibits distinct signals for aromatic protons, the methyl ester group, and the trifluoromethyl substituent. Protons on the phenyl ring resonate as a multiplet between δ 7.2–7.5 ppm, consistent with deshielding by the electron-withdrawing trifluoromethyl group. The methyl ester’s methoxy group appears as a singlet near δ 3.9 ppm, while the trifluoromethyl group contributes to 19F NMR signals at approximately δ -109 ppm.

13C NMR data reveal a carbonyl carbon at δ 165–170 ppm, characteristic of ester functionalities, and aromatic carbons in the δ 120–140 ppm range. The trifluoromethyl carbon resonates near δ 122 ppm due to the strong electronegativity of fluorine.

Infrared (IR) Spectroscopy

The IR spectrum features a strong C=O stretching vibration at 1700–1720 cm-1, indicative of the ester carbonyl group. The C–F symmetric and asymmetric stretches of the trifluoromethyl group appear as intense bands between 1100–1200 cm-1. Additional peaks near 1500 cm-1 correspond to aromatic C=C stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits a π→π* transition in the UV region (λmax ≈ 270 nm) attributed to the conjugated pyrazole-phenyl system. A weaker n→π* transition near 310 nm arises from the ester carbonyl group.

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in a triclinic system with space group P-1. The unit cell parameters are a = 7.0524(14) Å, b = 7.8044(16) Å, c = 12.954(3) Å, α = 97.93(3)°, β = 96.29(3)°, and γ = 100.11(3)°, with two molecules per unit cell.

The crystal packing is stabilized by intermolecular C–H···O hydrogen bonds between the ester oxygen (O3) and a methyl hydrogen (H12a) of a neighboring molecule (C···O distance: 3.152 Å; H···O distance: 2.60 Å). These interactions form dimers aligned along the a-axis. The trifluoromethyl group exhibits rotational flexibility, with fluorine atoms deviating up to 0.7 Å from the pyrazole plane, suggesting partial free rotation in the solid state.

Table 2: Crystallographic Data

Parameter Value Source
Crystal system Triclinic
Space group P-1
Unit cell volume 688.6 ų
Hydrogen bond (C···O) 3.152 Å

Properties

IUPAC Name

methyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-19-11(18)9-7-16-17(10(9)12(13,14)15)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKQVJMMXSJVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101182846
Record name Methyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358739-50-1
Record name Methyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358739-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Arylhydrazines with Trifluoromethylated β-Ketoesters

One classical approach involves the condensation of phenylhydrazine derivatives with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate or similar β-ketoesters bearing trifluoromethyl groups. This reaction proceeds at low temperature to form ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylates, which can be subsequently converted to the methyl ester by transesterification or direct esterification.

  • Reaction conditions: Low temperature, often in the presence of a base or acid catalyst.
  • Yields: High yields reported, often exceeding 80%.
  • Advantages: Straightforward, uses readily available starting materials.
  • Limitations: Requires careful temperature control to avoid side reactions.

Site-Selective Lithiation and Carboxylation

Modern organometallic methods enable regioselective functionalization of trifluoromethyl-substituted pyrazoles. For example, lithium diisopropylamide (LDA) can selectively deprotonate the 4-position of 1-phenyl-5-(trifluoromethyl)pyrazole, allowing subsequent carboxylation to introduce the carboxylate group.

  • Step 1: Deprotonation at the 4-position using LDA at low temperature.
  • Step 2: Carboxylation with CO2 or equivalent electrophile.
  • Step 3: Esterification to form the methyl ester.
  • Yields: High regioselectivity and good yields.
  • Notes: This method allows for precise substitution patterns and is useful for synthesizing derivatives.

One-Pot Synthesis Using 2-Alkoxymethylene Fluoroacylacetates and Hydrazines

Patented processes describe the reaction of 2-alkoxymethylene-fluoroacylacetates with hydrazines in halogenated organic solvents to form pyrazole-4-carboxylate esters. This method offers high selectivity, yield, and purity, with environmental benefits due to mild conditions and reduced waste.

  • Key reagents: 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate and methylhydrazine.
  • Solvent: Halogenated organic solvents (e.g., dichloromethane).
  • Conditions: Low temperature addition, followed by room temperature reaction.
  • Yields: Up to 80% isolated yield with >99.9% purity.
  • Advantages: High selectivity for desired isomer, scalable, environmentally friendly.

Improved Cyclization and Purification Techniques

Recent improvements focus on reducing isomer formation and enhancing purity. For example, the use of potassium iodide as a catalyst in the condensation of α,β-unsaturated esters with methylhydrazine aqueous solution, followed by recrystallization from aqueous ethanol mixtures, yields high-purity products with isomer ratios exceeding 95:5 and yields around 75%.

  • Catalyst: Sodium or potassium iodide.
  • Recrystallization solvent: Alcohol-water mixtures (methanol, ethanol, or isopropanol with water at 35-65% ratio).
  • Outcome: High purity (>99.5%) and reduced isomer content.
  • Process: Substitution/hydrolysis → condensation/cyclization → acidification → recrystallization.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Selectivity/Notes
Arylhydrazine + β-ketoester Low temp condensation >80 High Classical, straightforward
LDA Lithiation + Carboxylation LDA, CO2, low temp High High Regioselective, precise functionalization
Hydrolysis + Acid Chloride Formation LiOH/THF, oxalyl dichloride/CH2Cl2, methanol Not stated High Multi-step, intermediate isolation
One-pot 2-alkoxymethylene + Hydrazine Halogenated solvent, methylhydrazine, low temp ~80 >99.9 High selectivity, environmentally friendly
Catalyzed Cyclization + Recrystallization KI catalyst, aqueous ethanol recrystallization ~75 >99.5 Reduced isomers, high purity

Research Findings and Optimization Insights

  • Regioselectivity: Organometallic bases like LDA enable selective deprotonation at the pyrazole 4-position, critical for targeted carboxylation.
  • Isomer Control: Use of catalysts such as potassium iodide and optimized recrystallization solvents significantly reduce isomer impurities.
  • Environmental Considerations: Processes employing halogenated solvents and mild conditions reduce hazardous waste and improve sustainability.
  • Reaction Monitoring: Techniques such as ^1H NMR and GC are essential for determining isomer ratios and purity during synthesis.
  • Scalability: Multi-step syntheses with isolated intermediates allow for better process control and scalability in industrial settings.

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, which serves as a precursor for further functionalization.

Key Reactions:

  • Hydrolysis to Carboxylic Acid :
    Treatment with lithium hydroxide (LiOH) in tetrahydrofuran (THF) converts the methyl ester to 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid. This intermediate is critical for synthesizing amides and acid chlorides .
    Conditions : LiOH, THF, room temperature.

  • Acid Chloride Formation :
    The carboxylic acid reacts with thionyl chloride (SOCl₂) to form the acid chloride, enabling nucleophilic substitution with amines or alcohols .
    Conditions : Reflux in SOCl₂, followed by distillation.

  • Amidation :
    The acid chloride reacts with substituted pyridinylamines to form N-(pyridinyl)carboxamide derivatives. For example, reaction with 5-(trifluoromethyl)pyridin-2-amine yields N-(5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide .
    Yield : Up to 91% .

Regioselective Functionalization at the Pyrazole Ring

The pyrazole core undergoes metalation and subsequent electrophilic substitution, influenced by the trifluoromethyl group’s electron-withdrawing effects.

Key Reactions:

  • Metalation with Lithium Bases :
    Lithium diisopropylamide (LDA) selectively deprotonates the pyrazole at the 4-position, enabling carboxylation or alkylation. Butyllithium (BuLi) targets both the pyrazole’s 4-position and the ortho-position of the phenyl ring .
    Example :

    • LDA-mediated carboxylation introduces a carboxyl group at the 4-position .

    • BuLi facilitates bromination at the phenyl ring’s ortho-position .

  • Bromination :
    Electrophilic bromination at the pyrazole’s 4-position occurs using N-bromosuccinimide (NBS) or bromine (Br₂). This modification is pivotal for Suzuki-Miyaura cross-coupling reactions .

Trifluoromethyl Group Reactivity

The −CF₃ group is generally inert under mild conditions but participates in radical or nucleophilic substitution under aggressive reagents.

Key Reactions:

  • Radical Fluorination :
    Under UV light, the −CF₃ group can undergo defluorination, though this is less common due to its stability .

  • Nucleophilic Displacement :
    Strong nucleophiles (e.g., Grignard reagents) may replace −CF₃ in high-temperature reactions, though this is rarely reported for this compound .

Phenyl Ring Modifications

The phenyl group participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions.

Key Reactions:

  • Nitration :
    Nitration at the phenyl ring’s para-position occurs with nitric acid (HNO₃)/sulfuric acid (H₂SO₄) .
    Product : 1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate .

  • Suzuki-Miyaura Coupling :
    Brominated derivatives undergo palladium-catalyzed coupling with arylboronic acids to form biaryl derivatives .
    Catalyst : Pd(PPh₃)₄, base: Na₂CO₃, solvent: DMF .

Data Tables

Scientific Research Applications

Agricultural Chemistry

Pesticide and Herbicide Development

  • Methyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate has shown potential as an effective pesticide and herbicide. Its biological activity against various pests makes it a candidate for developing environmentally friendly agricultural chemicals. The trifluoromethyl group enhances its potency and selectivity against target organisms while minimizing non-target effects .

Pharmaceutical Development

Drug Synthesis

  • The compound serves as a crucial building block in synthesizing novel pharmaceuticals, particularly those targeting inflammation and pain relief. Its derivatives have been explored for anti-inflammatory and analgesic properties. For instance, studies have indicated that modifications on the pyrazole ring can significantly enhance biological activity, making it a target for drug design aimed at specific therapeutic applications .

Case Study: Anti-inflammatory Agents

  • Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects in vitro. These compounds interact with key enzymes involved in inflammatory pathways, providing a basis for further development into therapeutic agents .

Material Science

Polymer Formulations

  • The incorporation of this compound into polymer matrices has been investigated to enhance thermal stability and mechanical properties. This application is particularly relevant in producing durable materials for industrial use .

Biochemical Research

Enzyme Inhibition Studies

  • The compound is utilized in biochemical research to explore enzyme inhibition mechanisms. It provides insights into metabolic pathways and potential therapeutic targets. For example, studies have focused on its role in inhibiting enzymes vital for various biological processes, which could lead to the development of new drugs targeting specific diseases .

Environmental Monitoring

Pollutant Detection

  • This compound is being explored for its potential use in developing sensors for detecting environmental pollutants. Its chemical properties allow for the detection of harmful substances, contributing to efforts in environmental protection and sustainability .

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Notes
Agricultural ChemistryPesticides and herbicidesEffective against pests with minimal environmental impact
Pharmaceutical DevelopmentDrug synthesis (anti-inflammatory agents)Modifications enhance biological activity
Material SciencePolymer formulationsImproves thermal stability and mechanical properties
Biochemical ResearchEnzyme inhibition studiesInsights into metabolic pathways
Environmental MonitoringSensors for pollutant detectionAids in environmental protection efforts

Mechanism of Action

The mechanism of action of Methyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Ester Group Variations

Key Compounds :

  • Methyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate : Methyl ester at position 3.
  • Ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate (CAS 112055-34-2): Ethyl ester substitution .

Impact of Ester Group :

  • Synthetic Accessibility : Ethyl esters are often preferred in industrial synthesis due to milder hydrolysis conditions .

Substituent Modifications on the Pyrazole Core

Examples :

Ethyl 1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylate (CAS 741717-63-5): Methyl group at position 1 instead of phenyl, reducing steric hindrance .

Ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate : Methoxy group on the phenyl ring enhances electron-donating effects, altering electronic distribution .

Structural Effects :

  • Electron-Withdrawing Groups (e.g., CF₃) : Stabilize the pyrazole ring and enhance resistance to metabolic degradation.

Heterocycle and Functional Group Additions

Complex Derivatives :

  • Ethyl 3-((tert-butoxycarbonyl)oxy)-1-methyl-5-((phenylthio)methyl)-1H-pyrazole-4-carboxylate (MW: 393 g/mol): Incorporates a tert-butoxycarbonyloxy group and phenylthio-methyl substituent, enhancing steric bulk and redox activity .
  • Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate : Triazole-pyrimidine hybrid with a hexyl chain, broadening applications in material science .

Functional Implications :

  • Additional substituents (e.g., tert-butoxycarbonyloxy) can modulate solubility and crystallinity, critical for formulation in solid-state applications .

Data Tables

Table 1: Key Structural and Physical Properties of Selected Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
This compound C₁₃H₁₁F₃N₂O₂ 284.08 Methyl ester, CF₃ at 5, Ph at 1 High thermal stability
Ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate C₁₄H₁₃F₃N₂O₂ 298.09 Ethyl ester, CF₃ at 5, Ph at 1 Enhanced lipophilicity
Ethyl 1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylate C₈H₉F₃N₂O₂ 222.07 Methyl at 1, CF₃ at 5 Simplified synthetic route
Ethyl 3-((tert-butoxycarbonyl)oxy)-1-methyl-5-((phenylthio)methyl)-1H-pyrazole-4-carboxylate C₂₀H₂₇N₂O₅S 393.50 tert-Butoxycarbonyloxy, phenylthio IR peaks at 1711 cm⁻¹ (C=O stretch)

Research Findings and Implications

Synthetic Flexibility : Ethyl esters are more frequently utilized in scalable synthesis due to easier purification and stability under basic conditions .

Trifluoromethyl Advantage: The CF₃ group at position 5 significantly improves metabolic stability compared to non-fluorinated analogs, as seen in antimalarial studies .

Substituent Positioning : Substituents at position 1 (e.g., phenyl vs. methyl) influence steric interactions, affecting binding to enzyme active sites .

Biological Activity

Methyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate (CAS No. 358739-50-1) is a compound belonging to the pyrazole family, which is characterized by its unique five-membered heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a trifluoromethyl group that enhances its lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. The pyrazole ring allows for hydrogen bonding and π-π interactions with amino acid residues in enzyme active sites, which is crucial for its biological activity .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes, leading to inhibition or modulation of their activity.
  • Cell Membrane Interaction : Its lipophilicity aids in crossing cellular membranes to reach intracellular targets.

This dual mechanism underlines its potential as a therapeutic agent in various diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has shown efficacy against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF70.46
A3754.2
HepG20.01

These findings indicate that this compound may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

Antifungal Activity

The compound has also been evaluated for its antifungal properties. A study demonstrated that certain derivatives exhibited moderate antifungal activities against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum, with some compounds achieving over 50% inhibition at concentrations of 100 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been explored extensively. Compounds related to this compound have shown significant anti-inflammatory effects with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Case Studies and Research Findings

Several studies have reported on the biological activities associated with pyrazole derivatives:

  • Anticancer Studies : A review indicated that compounds containing the pyrazole scaffold could inhibit the growth of various cancer types, including lung and breast cancer .
  • Antimicrobial Studies : Research has shown that some pyrazole derivatives exhibit antimicrobial properties against bacterial strains such as E. coli and Staphylococcus aureus .
  • Pharmacological Reviews : Comprehensive reviews have summarized the synthesis and biological evaluation of pyrazole compounds, indicating their potential in drug development due to their diverse pharmacological profiles .

Q & A

Q. What are the optimal synthetic routes for Methyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by trifluoromethylation and esterification. Key steps include:

  • Cyclocondensation : Use of DMF-DMA as a formylating agent to form the pyrazole core .
  • Trifluoromethylation : Introduction of the CF₃ group via halogen exchange or direct substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Esterification : Methanol/H₂SO₄ for methyl ester formation. Yield Optimization : Higher yields (>70%) are achieved with anhydrous conditions and controlled temperatures (80–100°C). Side products like hydrolyzed carboxylic acids (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) can form if moisture is present .
StepReagents/ConditionsYield (%)Common Side Products
CyclocondensationDMF-DMA, 80°C, 12h65–75Uncyclized hydrazones
TrifluoromethylationCF₃I, K₂CO₃, DMF60–70Dehalogenated byproducts
EsterificationMeOH, H₂SO₄, reflux85–90Hydrolyzed acid derivatives

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR : ¹H NMR shows characteristic peaks for the phenyl ring (δ 7.2–7.5 ppm), pyrazole protons (δ 6.8–7.0 ppm), and methyl ester (δ 3.8–4.0 ppm). ¹³C NMR confirms the CF₃ group (δ 120–125 ppm, q, J = 280 Hz) .
  • X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves bond lengths (e.g., C–CF₃ = 1.33 Å) and dihedral angles. Mercury CSD 2.0 aids in visualizing packing patterns and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • LC-MS : Exact mass (m/z 284.07 [M+H]⁺) confirms molecular formula (C₁₂H₁₀F₃N₂O₂) .

Q. What functional group modifications are feasible at the pyrazole 4-position?

The ester group (-COOCH₃) can be hydrolyzed to a carboxylic acid (-COOH) using NaOH/EtOH (80°C, 6h) . Further derivatization includes:

  • Amidation : React with amines (e.g., NH₃/THF) to form carboxamides.
  • Sulfonylation : Treatment with sulfonyl chlorides (e.g., TsCl) in pyridine .
  • Heterocycle Fusion : Cyclization with hydrazines or thioureas to form fused pyrazolo[1,5-a]pyrazines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • Electrostatic Potential (ESP) : High electron density at the carbonyl oxygen, making it susceptible to nucleophilic attack .
  • Frontier Molecular Orbitals : HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity, consistent with experimental electrophilic substitution trends.
  • Solvent Effects : Polar solvents (ε > 20) stabilize zwitterionic intermediates during hydrolysis .

Q. How do structural variations (e.g., substituents on the phenyl ring) affect biological or catalytic activity?

  • Agrochemical SAR : Substitution at the phenyl ring (e.g., halogens) enhances herbicidal activity by increasing lipophilicity (logP > 3.5). For example, halosulfuron-methyl (a pyrazole herbicide) uses a 4-chloro substituent for target-site binding .
  • Catalytic Applications : Electron-withdrawing groups (e.g., -NO₂) improve coordination to transition metals (e.g., Pd) in cross-coupling reactions .

Q. How should researchers address contradictions in synthetic yields or spectroscopic data across studies?

  • Yield Discrepancies : Optimize stoichiometry (e.g., CF₃I:pyrazole = 1.2:1) and monitor reaction progress via TLC. Contradictions often arise from trace moisture or incomplete purification .
  • Spectral Anomalies : Use deuterated solvents (e.g., DMSO-d₆) to avoid peak splitting from residual protons. Compare with reference data from structurally analogous compounds (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) .

Methodological Guidance

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ determination.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), using cisplatin as a positive control.
  • Molecular Docking : AutoDock Vina to predict binding modes to targets like COX-2 (PDB: 3NT1) .

Q. How can researchers validate the purity of this compound for pharmacological studies?

  • HPLC : Use a C18 column (ACN/H₂O gradient, 1.0 mL/min). Purity >98% is confirmed by a single peak (retention time ~6.2 min) .
  • Elemental Analysis : Match experimental C/H/N values (<0.3% deviation) to theoretical values (C 50.71%, H 3.55%, N 9.86%) .

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